Cas no 1340169-23-4 (2-(4-Bromo-3-methylbutyl)thiophene)

2-(4-Bromo-3-methylbutyl)thiophene structure
1340169-23-4 structure
Product Name:2-(4-Bromo-3-methylbutyl)thiophene
CAS No:1340169-23-4
MF:C9H13BrS
MW:233.168520689011
CID:5281227
Update Time:2025-07-23

2-(4-Bromo-3-methylbutyl)thiophene Chemical and Physical Properties

Names and Identifiers

    • 2-(4-bromo-3-methylbutyl)thiophene
    • Thiophene, 2-(4-bromo-3-methylbutyl)-
    • 2-(4-Bromo-3-methylbutyl)thiophene
    • Inchi: 1S/C9H13BrS/c1-8(7-10)4-5-9-3-2-6-11-9/h2-3,6,8H,4-5,7H2,1H3
    • InChI Key: MBILTTAVBJFZRQ-UHFFFAOYSA-N
    • SMILES: BrCC(C)CCC1=CC=CS1

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 4
  • Complexity: 106
  • XLogP3: 3.8
  • Topological Polar Surface Area: 28.2

2-(4-Bromo-3-methylbutyl)thiophene Pricemore >>

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Additional information on 2-(4-Bromo-3-methylbutyl)thiophene

Introduction to 2-(4-Bromo-3-methylbutyl)thiophene (CAS No. 1340169-23-4)

2-(4-Bromo-3-methylbutyl)thiophene, a compound with the chemical formula C10H15BrS, is a significant molecule in the field of organic synthesis and pharmaceutical research. This compound is characterized by its thiophene core, which is a five-membered heterocyclic aromatic ring containing sulfur. The presence of a bromo substituent at the 4-position and a 3-methylbutyl group at the 2-position imparts unique reactivity and structural properties that make it valuable in various chemical applications.

The CAS number 1340169-23-4 uniquely identifies this compound in scientific literature and databases, facilitating accurate referencing and research. The thiophene ring is a key structural feature, known for its stability and ability to participate in various chemical reactions such as cyclization, substitution, and coupling processes. These properties make it a versatile building block in the synthesis of more complex molecules.

The 4-bromo substituent on the thiophene ring enhances the electrophilicity of the molecule, making it susceptible to nucleophilic attack. This characteristic is particularly useful in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, which are widely employed in pharmaceutical synthesis to construct carbon-carbon bonds. The 3-methylbutyl group adds steric bulk to the molecule, influencing its solubility and interactions with other molecules.

In recent years, there has been growing interest in thiophene derivatives due to their applications in pharmaceuticals, agrochemicals, and materials science. Specifically, compounds like 2-(4-bromo-3-methylbutyl)thiophene have been explored for their potential in drug development. For instance, thiophene-based molecules have shown promise as intermediates in the synthesis of antiviral and anticancer agents. The bromo substituent allows for further functionalization via palladium-catalyzed reactions, enabling the creation of diverse molecular architectures.

One of the most compelling aspects of 2-(4-bromo-3-methylbutyl)thiophene is its role in medicinal chemistry. Researchers have leveraged its structural features to develop novel therapeutic agents. For example, studies have demonstrated that thiophene derivatives can modulate biological pathways by interacting with specific targets. The bromo group facilitates the introduction of additional functional moieties through transition-metal-catalyzed cross-coupling reactions, which are essential for constructing complex drug molecules.

The 3-methylbutyl group contributes to the pharmacokinetic properties of derived compounds by influencing their lipophilicity and metabolic stability. This balance is crucial for achieving optimal drug efficacy and bioavailability. In addition, the thiophene core itself has been shown to exhibit various biological activities, including anti-inflammatory and antimicrobial effects. These findings underscore the importance of exploring thiophene derivatives as lead compounds for new drugs.

Advances in synthetic methodologies have further enhanced the utility of 2-(4-bromo-3-methylbutyl)thiophene. Modern techniques such as flow chemistry and microwave-assisted synthesis have enabled more efficient and scalable production of this compound. These innovations are particularly valuable in industrial settings where cost-effectiveness and reproducibility are paramount.

The compound's relevance extends beyond pharmaceuticals into materials science. Thiophene derivatives are known for their electronic properties, making them suitable candidates for organic semiconductors and conductive polymers. The bromo substituent can be used to tailor these properties through further chemical modifications, opening up possibilities for applications in flexible electronics and photovoltaic devices.

In conclusion, 2-(4-bromo-3-methylbutyl)thiophene (CAS No. 1340169-23-4) is a multifaceted compound with significant potential in both academic research and industrial applications. Its unique structural features make it an invaluable tool for synthetic chemists working on complex molecules. As research continues to uncover new applications for thiophene derivatives, compounds like this one will undoubtedly play a crucial role in advancing our understanding of chemistry and its impact on society.

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